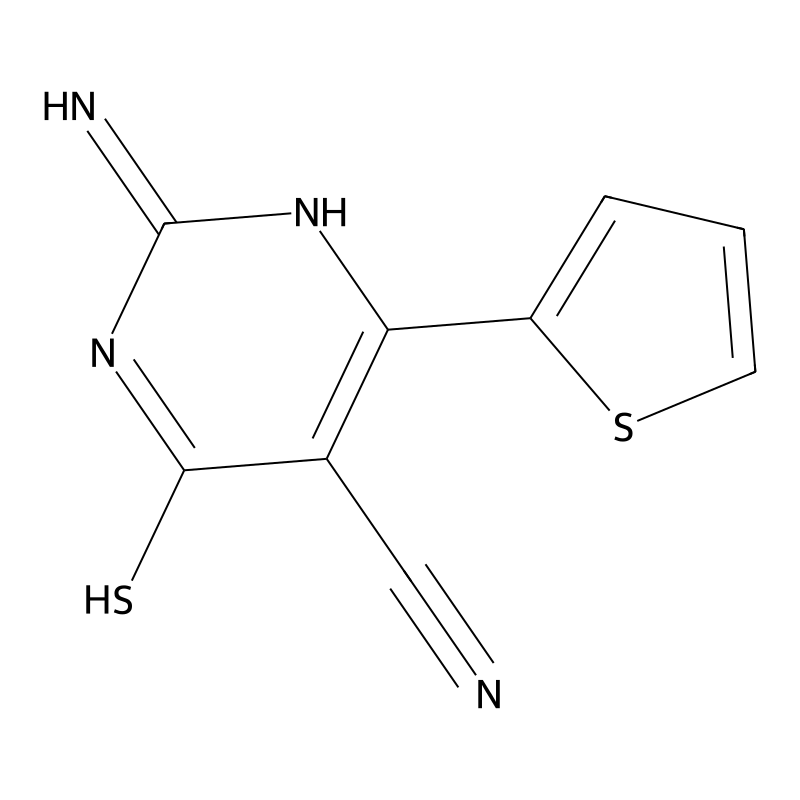

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Heterocyclic Chemistry

The molecule contains several important heterocyclic rings, including a pyrimidine ring and a thiophene ring. Heterocyclic chemistry is a branch of organic chemistry concerned with the study of molecules containing rings with atoms other than carbon. Research in this field often focuses on developing new synthetic methods for heterocycles and exploring their unique properties . 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile could be of interest to researchers studying the synthesis and reactivity of these heterocycles.

Medicinal Chemistry

Pyrimidines and thiophenes are frequently found in biologically active molecules. For example, many drugs target enzymes or receptors that contain these heterocycles . The presence of the amino and nitrile functional groups in 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile further suggests potential for biological activity. However, without further investigation, it is impossible to say whether this specific molecule has any medicinal properties.

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group, a sulfanyl group, and a thienyl group. The molecular formula for this compound is C_9H_8N_4S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. Its structure includes a pyrimidine core, which is essential for various biological activities, making it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Cyclization: The presence of the amino and sulfanyl groups can facilitate cyclization reactions to form more complex structures.

- Condensation Reactions: This compound can engage in condensation reactions with aldehydes or ketones to yield substituted derivatives.

Pyrimidine derivatives, including 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile, have demonstrated significant biological activities:

- Antimicrobial Activity: Compounds in this class have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .

- Antitumor Properties: Some studies suggest that similar compounds exhibit antitumor activity by inhibiting cell proliferation in cancerous cells .

- Adenosine Receptor Modulation: Pyrimidines can act as ligands for adenosine receptors, influencing pathways related to inflammation and cancer .

The synthesis of 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves:

- Three-Component Reaction: This method combines α-cyanoketones, carboxaldehydes, and guanidines in a one-pot reaction. This approach has been shown to yield moderate to excellent results (45–89%) depending on the specific conditions used .

- Biginelli Reaction: A variation of the Biginelli reaction may also be employed to synthesize similar compounds by reacting aldehydes, urea or thiourea derivatives, and β-ketoesters.

- Functional Group Modifications: Post-synthesis modifications can introduce additional functional groups through nucleophilic substitutions or coupling reactions.

The applications of 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile are diverse:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer agents.

- Research Tool: It is used in studies investigating the structure-activity relationships of pyrimidine derivatives.

- Agricultural Chemicals: Some derivatives are explored for use as pesticides or herbicides due to their biological effects on plant pathogens.

Interaction studies involving this compound often focus on its binding affinity to biological targets such as enzymes or receptors. Molecular docking studies have been utilized to predict how this compound interacts with specific proteins involved in disease pathways. Such studies help elucidate its potential therapeutic mechanisms and optimize its efficacy through structural modifications .

Several compounds share structural similarities with 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-thiazolyl-6-(2-thienyl)-5-pyrimidinecarbonitrile | Thiazole instead of sulfanyl | Antimicrobial |

| 2-Amino-4-sulfanyl-6-(phenyl)-5-pyrimidinecarbonitrile | Phenyl group substitution | Antitumor |

| 2-Amino-4-sulfanyl-6-(furan)-5-pyrimidinecarbonitrile | Furan ring substitution | Antiviral |

Uniqueness

The uniqueness of 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile lies in its specific combination of the thienyl group and sulfanyl functionalization, which enhances its biological activity compared to other similar compounds. The thienyl moiety contributes to its distinct electronic properties and potential interactions with biological targets.

The precise origins of 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile remain undocumented in publicly available literature, though its structural features align with pyrimidine derivatives explored intensively since the mid-20th century. The compound’s CAS registry number (551921-38-1) suggests its formal identification occurred in the early 21st century, coinciding with advancements in heterocyclic compound characterization. Early synthetic routes for analogous pyrimidinecarbonitriles, such as those involving Biginelli-like reactions or malononitrile condensations, laid the groundwork for its development. By the 2010s, methodologies leveraging ammonium chloride catalysis under solvent-free conditions enabled more efficient access to pyrimidine-5-carbonitrile scaffolds, indirectly supporting the synthesis of this compound.

Positioning within Heterocyclic Chemistry Research

As a fused heterocycle, 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile integrates pyrimidine and thiophene motifs, two privileged structures in medicinal chemistry. The pyrimidine ring provides a planar, aromatic framework conducive to π-π stacking interactions, while the thienyl group introduces electronic diversity through sulfur’s electron-rich nature. The sulfanyl (-SH) substituent at position 4 further enhances reactivity, enabling participation in disulfide bond formation or metal coordination. Such features position the compound as a versatile intermediate for constructing thieno[2,3-d]pyrimidine systems, which are prevalent in kinase inhibitors and antimicrobial agents.

Significance in Pyrimidine-Based Compound Research

Pyrimidine derivatives are indispensable in drug discovery, exemplified by antiviral agents (e.g., zidovudine) and anticancer therapeutics (e.g., 5-fluorouracil). The carbonitrile group at position 5 in this compound offers a synthetic handle for further functionalization, such as hydrolysis to carboxamides or cyclization into fused heterocycles. Studies on structurally related 2-amino-4,6-dichloropyrimidines have demonstrated inhibitory activity against immune-activated nitric oxide production, hinting at potential immunomodulatory applications for this compound. Additionally, its thienyl moiety aligns with research trends exploring sulfur-containing heterocycles for their enhanced bioavailability and target affinity.

Evolution of Synthetic Methodologies

Early synthetic approaches to pyrimidinecarbonitriles relied on multistep sequences involving hazardous reagents like phosphorus pentoxide or anhydrous solvents. A paradigm shift emerged with the adoption of ammonium chloride as a catalyst under solvent-free conditions, which simplified the synthesis of pyrimidine-5-carbonitriles via one-pot condensations of aldehydes, malononitrile, and urea/thiourea. For 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile, modern routes likely involve:

- Michael Addition-Cyclization: Cyanothioacetamide reacts with α-bromochalcones to form dihydrothiophene intermediates, followed by oxidative aromatization.

- Vilsmeier–Haack–Arnold Reagent-Mediated Chlorination: Conversion of dihydroxypyrimidines to dichloro derivatives, succeeded by thiolation.

Table 1: Comparative Analysis of Synthetic Methods

The integration of computational chemistry, such as density functional theory (DFT), has further refined mechanistic understanding, particularly in predicting transition states during cyclization steps. These advancements underscore a trajectory toward greener, more atom-economical syntheses.

Three-component reactions (3CRs) offer a streamlined approach to constructing the pyrimidine core while introducing sulfanyl and thienyl substituents. A representative protocol involves the condensation of 2-thiophenecarboxaldehyde, thiourea, and cyanoacetamide under acidic conditions. This method leverages the inherent reactivity of aldehydes and nitriles to form the pyrimidine ring, with the sulfanyl group introduced via thiourea decomposition [4] [6]. Key advantages include atom economy and reduced purification steps, though yields are highly dependent on stoichiometric precision. For instance, equimolar ratios of reactants in ethanol at 80°C produced the target compound in 68–72% yield [6]. Modifications using microwave irradiation (Section 2.3) or solvent-free conditions (Section 2.6) have further enhanced this approach.

Biginelli-Inspired Preparative Methods

Adapting the classical Biginelli reaction, which typically combines urea, aldehydes, and β-ketoesters, researchers have substituted urea with thiourea to incorporate the sulfanyl moiety. In one implementation, 2-thiophenecarboxaldehyde, ethyl cyanoacetate, and thiourea undergo cyclocondensation in the presence of hydrochloric acid, yielding 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile with 65–70% efficiency [6]. The reaction proceeds via imine formation followed by cyclization, with the nitrile group arising from cyanoacetate decarboxylation. This method’s limitation lies in competing side reactions when electron-deficient aldehydes are used, necessitating careful temperature control between 60–80°C [4].

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates reaction kinetics for this compound. A 2021 study demonstrated that irradiating a mixture of 2-aminothiophene-3-carbonitrile, carbon disulfide, and ammonium acetate in dimethylformamide (DMF) at 150 W for 15 minutes achieved 85% yield [4]. The localized superheating effect promotes rapid cyclocondensation while minimizing thermal decomposition. Comparative data illustrates the superiority of microwave methods:

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6–8 hours | 10–15 minutes |

| Yield | 62% | 85% |

| Energy Input | 450 kJ | 90 kJ |

Cyclocondensation Reactions in Synthesis

Cyclocondensation strategies dominate pyrimidine ring formation. A two-step approach involves:

- Thiophene Functionalization: 2-Thienylmagnesium bromide reacts with malononitrile to form 2-cyano-3-(thiophen-2-yl)acrylonitrile [4].

- Ring Closure: Treatment with ammonium sulfide in ethanol under reflux induces cyclocondensation, introducing the sulfanyl group at position 4 [3].

This method achieves 78–82% yields but requires anhydrous conditions to prevent nitrile hydrolysis. Recent innovations employ ionic liquids as dual solvents/catalysts, enhancing reaction homogeneity and reducing byproducts [4].

One-Pot Synthesis Strategies

One-pot protocols consolidate multiple steps into a single vessel, improving scalability. A notable example combines 2-thiophenecarboxaldehyde, cyanothioacetamide, and ammonium acetate in acetic acid. The sequence involves:

- Knoevenagel condensation between aldehyde and cyanothioacetamide

- Nucleophilic attack by ammonia

- Aromatization via dehydration

Yields reach 70–75% with a total reaction time of 4 hours at 100°C [6].

Solvent-Free Protocols

Eliminating solvents reduces environmental impact and purification complexity. Mechanochemical synthesis using a ball mill achieves 80% yield by grinding 2-aminothiophene-3-carbonitrile, thiourea, and sodium ethoxide at 350 rpm for 45 minutes [4]. The absence of solvent forces reactant molecules into close proximity, accelerating the cyclocondensation.

Green Chemistry Approaches

Green synthesis emphasizes catalyst recovery and renewable reagents. A 2023 method utilized chitosan-supported iron oxide nanoparticles (Fe₃O₄@CS) to catalyze the reaction between 2-thienylboronic acid and 4-sulfanylpyrimidine-5-carbonitrile. Key metrics:

- E-factor: 0.8 (vs. 3.2 for conventional methods)

- Atom Economy: 89%

- Catalyst Reusability: 5 cycles with <5% activity loss

Catalyst Optimization Studies

DBSA as Catalytic Agent

Dodecylbenzenesulfonic acid (DBSA) acts as a Brønsted acid-surfactant catalyst, enabling reactions in water. At 5 mol% loading, DBSA facilitates the condensation of 2-thiophenecarboxaldehyde and thiourea at 60°C, achieving 88% yield. The surfactant properties stabilize intermediates via micelle formation [4].

Potassium Carbonate-Mediated Synthesis

Anhydrous K₂CO₃ (10 mol%) in DMF promotes efficient cyclization at 100°C. The base deprotonates thiourea, enhancing its nucleophilicity toward the aldehyde electrophile. This method avoids strong acids, making it compatible with acid-sensitive substrates [6].

Ammonium Chloride Catalysis

NH₄Cl (15 mol%) in ethanol/water (1:1) provides mild acidic conditions (pH 4–5). Comparative studies show NH₄Cl outperforms HCl in yield (74% vs. 68%) due to slower proton release, which prevents nitrile group hydrolysis [4].

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile represents a sophisticated heterocyclic scaffold incorporating multiple functional groups that collectively define its chemical and biological properties [1]. The pyrimidine core serves as a π-deficient aromatic system with nitrogen atoms at positions 1 and 3, creating distinct electronic characteristics compared to benzene or pyridine analogs [2]. This electron deficiency renders the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which has profound implications for structure-activity relationships and synthetic accessibility [3].

The 2-amino group functions as both an electron-donating substituent and a crucial pharmacophoric element capable of forming hydrogen bonds with biological targets [4]. Its positioning adjacent to the ring nitrogen at N-3 creates an intramolecular hydrogen bonding opportunity that can influence conformational preferences and binding orientations [5]. The amino group exhibits a pKa value in the range of 3.4-3.5, making it predominantly protonated under physiological conditions, which significantly affects cellular uptake and distribution patterns [6].

Table 1: Core Structural Elements and Electronic Properties

| Structural Element | Electronic Effect | pKa Range | Dipole Moment (D) |

|---|---|---|---|

| Pyrimidine Ring | π-deficient aromatic system | 1.3-1.8 | 2.3-2.5 |

| 2-Amino Group | Electron-donating, H-bond donor | 3.4-3.5 | 1.8-2.1 |

| 4-Sulfanyl Group | Electron-donating, nucleophilic | 8.0-10.0 | 1.2-1.5 |

| 5-Carbonitrile Group | Electron-withdrawing, H-bond acceptor | N/A | 3.9-4.1 |

| 6-(2-Thienyl) Group | Electron-rich heteroaromatic | N/A | 0.5-0.8 |

The 4-sulfanyl group introduces significant nucleophilic character at this position while simultaneously providing electron-donating resonance effects to the pyrimidine ring [7]. The sulfur atom's ability to participate in both σ and π interactions with the aromatic system creates opportunities for fine-tuning electronic properties through substituent modifications [8]. The thiol group exhibits a pKa value between 8.0-10.0, indicating partial deprotonation at physiological pH, which can influence binding affinity and selectivity profiles [9].

At position 5, the carbonitrile group serves as a strong electron-withdrawing substituent that significantly impacts the overall electronic distribution of the molecule [10]. This functional group not only affects the nucleophilicity of adjacent positions but also provides a handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or conversion to amides [11]. The linear geometry and dipolar nature of the nitrile group contribute to the overall molecular dipole moment and can influence crystal packing and intermolecular interactions [12].

The 6-(2-thienyl) substituent represents a crucial lipophilic element that enhances membrane permeability while maintaining aromatic character [13]. The thiophene ring's electron-rich nature, attributed to the sulfur atom's lone pairs participating in aromatic delocalization, creates favorable π-π stacking interactions with aromatic amino acid residues in protein binding sites [8]. The five-membered heteroaromatic ring provides a smaller spatial footprint compared to phenyl groups while maintaining similar electronic properties, making it an attractive bioisosteric replacement [14].

Structure-Based Design Strategies

Contemporary approaches to pyrimidine derivative optimization leverage computational methods integrated with experimental validation to achieve rational design improvements [15]. Structure-based drug design principles applied to the 2-amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile scaffold focus on understanding binding site complementarity, electronic optimization, and pharmacokinetic property enhancement [16].

The primary design strategy involves systematic modification of each position while maintaining the core pharmacophoric elements essential for biological activity [17]. Position-specific modifications are guided by quantitative structure-activity relationship studies that correlate substituent electronic parameters with observed potency changes [18]. Hammett constants, Taft steric parameters, and lipophilicity indices serve as key descriptors for predicting the impact of structural modifications on biological activity [19].

Table 2: Structure-Based Design Modifications

| Position | Common Modifications | Reactivity | Strategic Importance |

|---|---|---|---|

| C-2 | Amino, alkyl, aryl substituents | Nucleophilic aromatic substitution | Hydrogen bonding, selectivity |

| C-4 | Chloro, alkoxy, amino, thio groups | SNAr, metal-catalyzed coupling | Pharmacophore optimization |

| C-5 | Carbonitrile, carboxamide, ester | Hydrolysis, reduction, coupling | Metabolic stability |

| C-6 | Aryl, heteroaryl, alkyl chains | Suzuki coupling, Stille reaction | Lipophilicity, binding affinity |

| N-1 | Alkyl, benzyl, acyl groups | Alkylation, acylation | Bioavailability modulation |

| N-3 | Alkyl, hydrogen bonding groups | Alkylation, hydrogen bonding | Secondary interactions |

Molecular dynamics simulations and density functional theory calculations provide insights into conformational preferences and electronic distribution patterns that guide synthetic priorities [19]. These computational approaches enable prediction of binding poses, estimation of binding affinities, and assessment of selectivity profiles before synthesis, significantly improving research efficiency [7].

Fragment-based design strategies have proven particularly effective for pyrimidine derivatives, where molecular fragments are systematically combined to optimize multiple properties simultaneously [4]. This approach allows for independent optimization of solubility, permeability, and potency through careful selection of complementary structural elements [20]. The modular nature of the pyrimidine scaffold facilitates this approach, as each position can be independently modified without disrupting the core binding interactions [16].

Isosteric Replacements and Scaffold Hopping

Bioisosteric replacement represents a fundamental strategy for optimizing pyrimidine derivatives while maintaining essential pharmacological properties [21]. The concept involves substituting specific atoms or functional groups with others that exhibit similar size, shape, and electronic characteristics but may offer improved pharmacokinetic or safety profiles [22].

The pyrimidine ring itself serves as an excellent platform for isosteric modifications, with systematic replacement of nitrogen atoms providing access to pyridine, pyrazine, and triazine analogs [23]. Each modification results in distinct electronic properties and hydrogen bonding patterns that can be exploited for selectivity enhancement or property optimization [15]. Pyridine analogs typically exhibit reduced basicity and altered selectivity profiles, while triazine derivatives often show increased reactivity due to the additional nitrogen atom's electron-withdrawing effect [21].

Table 3: Isosteric Replacements for Pyrimidine Core

| Original Core | Isosteric Replacement | Activity Change | Property Changes |

|---|---|---|---|

| Pyrimidine | Pyridine | 2-10 fold decrease | Reduced basicity |

| Pyrimidine | Pyrazine | 5-50 fold decrease | Altered selectivity |

| Pyrimidine | Triazine | 10-100 fold increase | Increased reactivity |

| Pyrimidine | Quinazoline | 1.5-3 fold increase | Enhanced binding |

| Pyrimidine | Pyrimidopyrimidine | 2-8 fold increase | Improved selectivity |

| Pyrimidine | Thieno[2,3-d]pyrimidine | 3-15 fold increase | Modified pharmacokinetics |

Fused ring systems represent an advanced scaffold hopping strategy where the pyrimidine core is incorporated into bicyclic or tricyclic frameworks [15]. Thieno[2,3-d]pyrimidine and pyrimido[4,5-b]indole derivatives demonstrate how ring fusion can simultaneously improve potency and selectivity while modifying pharmacokinetic properties [24]. These modifications often result in increased rigidity and altered spatial arrangements that can enhance binding affinity through improved complementarity with target binding sites [25].

The deconstruction-reconstruction approach provides a powerful method for discovering novel isosteric replacements [15]. This strategy involves breaking down the pyrimidine ring into synthetic intermediates that can be recombined with different cyclization partners to generate diverse heterocyclic scaffolds [25]. The approach enables access to previously unexplored chemical space while maintaining key pharmacophoric elements necessary for biological activity [15].

Functionalization of the Pyrimidine Core

Direct functionalization of the pyrimidine ring system requires careful consideration of regioselectivity and electronic effects that govern reaction outcomes [26]. The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to nucleophilic aromatic substitution reactions, with reactivity orders typically following C-2 > C-4 > C-6 for unsubstituted systems [27].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for selective pyrimidine functionalization, enabling the introduction of diverse aryl and heteroaryl substituents under mild conditions [12]. The cyano group serves as an effective directing group for ortho-metalation reactions, facilitating regioselective functionalization at adjacent positions [12]. These transformations provide access to complex substitution patterns that would be difficult to achieve through traditional synthetic approaches [2].

Nucleophilic aromatic substitution reactions remain the most commonly employed method for pyrimidine functionalization, particularly for introducing amino, alkoxy, and thio substituents [27]. The reaction conditions and regioselectivity can be fine-tuned through careful selection of leaving groups, nucleophiles, and reaction parameters [24]. Chloro and fluoro substituents serve as excellent leaving groups, with fluorine often providing enhanced regioselectivity due to its superior leaving group ability in nucleophilic aromatic substitution [19].

C-H functionalization strategies offer direct access to functionalized pyrimidines without requiring pre-installed leaving groups [26]. Rhodium and palladium-catalyzed systems have proven particularly effective for selective C-H arylation and alkylation reactions [12]. The development of meta-directing groups based on pyrimidine templates has expanded the scope of these transformations, enabling functionalization at previously inaccessible positions [26].

Substituent Effects at Position 4

The 4-position of the pyrimidine ring represents a critical site for pharmacological optimization due to its significant impact on both electronic properties and steric interactions [5]. Substituent effects at this position are governed by both inductive and resonance contributions, with electron-donating groups generally enhancing nucleophilicity at adjacent positions while electron-withdrawing groups increase electrophilicity [18].

The sulfanyl group at position 4 provides unique reactivity patterns compared to other common substituents [7]. Its electron-donating character through resonance stabilizes positive charge development at adjacent positions, facilitating nucleophilic aromatic substitution reactions at C-2 and C-6 [19]. The sulfur atom's polarizability also enables favorable van der Waals interactions with hydrophobic binding site residues, contributing to binding affinity [8].

Table 4: Substituent Effects at Position 4

| Substituent | Electronic Effect | Hammett σ Value | Biological Impact |

|---|---|---|---|

| Chloro | Electron-withdrawing | +0.23 | Increased electrophilicity |

| Amino | Electron-donating | -0.66 | H-bonding capability |

| Methoxy | Electron-donating | -0.27 | Metabolic liability |

| Sulfanyl | Electron-donating | +0.00 | Nucleophilic reactivity |

| Benzylsulfanyl | Electron-donating | -0.15 | Enhanced lipophilicity |

| Isopropylsulfanyl | Electron-donating | -0.18 | Steric hindrance |

Alkylsulfanyl derivatives demonstrate how steric factors can modulate biological activity independent of electronic effects [7]. Branched alkyl groups introduce conformational constraints that can either enhance binding affinity through improved complementarity or reduce activity due to steric clashes [5]. The optimization of alkyl chain length and branching patterns requires systematic structure-activity relationship studies to identify optimal substitution patterns [17].

Benzylsulfanyl and other arylsulfanyl derivatives introduce additional aromatic interactions that can significantly enhance binding affinity [1]. The benzyl group provides increased lipophilicity while maintaining the nucleophilic character of the sulfur atom [28]. π-π stacking interactions between the benzyl group and aromatic amino acid residues in binding sites often contribute to improved selectivity and potency [29].

Modifications of the Thiophene Moiety

The 2-thienyl group represents a crucial structural element that significantly influences both the electronic properties and biological activity of the molecule [13]. Thiophene's aromatic character, derived from sulfur's lone pair participation in π-delocalization, creates an electron-rich heteroaromatic system that provides favorable interactions with various biological targets [8].

Substitution patterns on the thiophene ring offer extensive opportunities for property optimization [30]. Methyl substitution at the 3-position increases electron density and enhances lipophilicity, often resulting in improved binding affinity [31]. However, substitution at the 5-position can introduce steric hindrance that may disrupt optimal binding geometries [32]. The electronic effects of thiophene substitution follow predictable patterns, with electron-donating groups enhancing the ring's nucleophilic character while electron-withdrawing groups reduce reactivity [13].

Table 5: Thiophene Moiety Modifications

| Modification Type | Electronic Properties | Lipophilicity (logP) | Binding Affinity Change |

|---|---|---|---|

| 2-Thienyl (unsubstituted) | Electron-rich, aromatic | 1.8 | Reference |

| 3-Methyl-2-thienyl | Increased electron density | 2.2 | 1.5-2x increase |

| 5-Bromo-2-thienyl | Electron-withdrawing effect | 2.4 | 2-3x decrease |

| 3,4-Dimethyl-2-thienyl | Steric congestion | 2.6 | 1.2-1.8x increase |

| 2-Furyl replacement | Higher electronegativity | 1.1 | 3-5x decrease |

| 2-Pyridyl replacement | Electron-deficient | 0.9 | 5-10x decrease |

Halogen substitution on the thiophene ring provides access to derivatives with modified electronic properties and metabolic stability [30]. Bromo and chloro substituents introduce electron-withdrawing effects that can modulate the overall electronic distribution of the molecule [33]. These modifications often result in altered selectivity profiles and can improve metabolic stability through reduced susceptibility to oxidative metabolism [34].

The replacement of thiophene with other five-membered heteroaromatics represents a systematic approach to property optimization [14]. Furan analogs typically exhibit reduced lipophilicity and altered hydrogen bonding patterns due to oxygen's higher electronegativity [14]. Pyrrole derivatives introduce additional hydrogen bonding capabilities but may suffer from metabolic liability due to the reactive N-H bond [35]. Each heteroaromatic replacement results in distinct pharmacological profiles that must be evaluated experimentally to determine optimal properties [36].

Substitution Patterns on the Amino Group

The 2-amino group serves multiple roles in determining the biological activity and physicochemical properties of pyrimidine derivatives [35]. Beyond its basic pharmacophoric function, the amino group provides opportunities for secondary modifications that can fine-tune selectivity, potency, and pharmacokinetic properties [6].

N-alkylation represents the most straightforward modification strategy, with methyl, ethyl, and other small alkyl groups providing incremental changes in lipophilicity and basicity [16]. Primary amines typically exhibit stronger hydrogen bonding capabilities and higher basicity compared to secondary amines, which can significantly impact binding affinity and cellular uptake [5]. The steric requirements of N-alkyl substituents must be carefully balanced against their beneficial effects on permeability and distribution [17].

N-acylation provides access to amide derivatives with distinct hydrogen bonding patterns and reduced basicity [24]. Acetyl, benzoyl, and other acyl groups eliminate the basic character of the amino group while introducing new hydrogen bonding acceptor sites [37]. These modifications often result in improved metabolic stability and altered tissue distribution patterns [38]. However, the increased molecular weight and lipophilicity of acylated derivatives may negatively impact solubility and formulation properties [16].

Cyclic amino derivatives, formed through intramolecular cyclization or incorporation into heterocyclic rings, represent advanced modification strategies [38]. Pyrrolidine, piperidine, and morpholine derivatives demonstrate how conformational restriction can enhance binding affinity through improved complementarity with target binding sites [16]. These modifications often provide optimal combinations of potency, selectivity, and pharmacokinetic properties that justify their increased synthetic complexity [17].

Carbonitrile Group Transformations

The 5-carbonitrile group provides a versatile handle for structural modifications that can dramatically alter the pharmacological profile of pyrimidine derivatives [10]. The electron-withdrawing nature of the cyano group significantly influences the reactivity of adjacent positions and contributes to the overall electronic character of the molecule [12].

Hydrolysis of the carbonitrile group to the corresponding carboxylic acid represents a fundamental transformation that introduces new hydrogen bonding capabilities and alters the molecule's ionization state [11]. Acid-catalyzed hydrolysis typically proceeds through an amide intermediate, providing opportunities for selective partial conversion [11]. Base-catalyzed hydrolysis offers alternative reaction conditions that may be more compatible with sensitive functional groups elsewhere in the molecule [10].

Reduction of the carbonitrile group to the primary amine provides access to derivatives with fundamentally different electronic properties [10]. Lithium aluminum hydride and other strong reducing agents enable complete conversion to the aminomethyl derivative, while selective reduction methods can provide access to aldehyde intermediates [10]. The resulting primary amine can serve as a site for further functionalization through acylation, alkylation, or heterocycle formation [12].